

# Dihydrojasmone: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Dihydrojasmone	
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#### **Abstract**

**Dihydrojasmone**, a significant fragrance and flavor compound, is a synthetic ketone characterized by its pleasant, jasmine-like floral and fruity aroma.[1] This technical guide provides an in-depth overview of **dihydrojasmone**, encompassing its chemical and physical properties, detailed synthesis protocols, and key applications. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, from fragrance formulation in consumer products to its potential as a biocontrol agent. All quantitative data is presented in structured tables for clarity, and key synthesis workflows are visualized using Graphviz diagrams.

### **Chemical Identity and Synonyms**

**Dihydrojasmone** is chemically known as 3-methyl-2-pentylcyclopent-2-en-1-one.[1] It is a cyclic ketone and a purely synthetic molecule, not found in its natural state.[2]

Identifier	Value
CAS Number	1128-08-1[2][3][4][5][6]
Molecular Formula	C11H18O[1][2][6][7][8]
IUPAC Name	3-methyl-2-pentylcyclopent-2-en-1-one[1]



A variety of synonyms are used to refer to **dihydrojasmone** in literature and commerce:

- 2-Amyl-3-methyl-2-cyclopenten-1-one[3][4]
- 2-Cyclopenten-1-one, 3-methyl-2-pentyl-[3][6]
- 3-Methyl-2-(N-pentanyl)-2-cyclopenten-1-one[3]
- 3-Methyl-2-n-pentylcyclopent-2-en-1-one[3]
- 3-Methyl-2-pentyl cyclopent-2-enone[3]
- Jasmone, dihydro-[6]
- 2-Pentyl-3-methyl-2-cyclopenten-1-one[6][9]
- 2-n-Pentyl-3-methyl-2-cyclopenten-1-one[6]
- 3-methyl-2-pentylcyclopent-2-enone[6]

## **Physicochemical Properties**

**Dihydrojasmone** is a colorless to pale yellow liquid with a characteristic floral, fruity, and herbal odor.[1][7][8] Its key physicochemical properties are summarized in the table below.



Property	Value	Source(s)
Molecular Weight	166.26 g/mol	[2][7][10]
Appearance	Colorless to pale yellow clear liquid	[1][7][8]
Density	0.911 - 0.922 g/mL at 20-25°C	[2][5][7][10]
Boiling Point	120-121 °C at 12 mmHg	[2][5][11]
Flash Point	96 °C (closed cup)	[2][8]
Refractive Index	1.4760 - 1.4810 at 20°C	[7]
Solubility	Very slightly soluble in water; soluble in ethanol and organic solvents.[8][10]	[8][10]
Vapor Pressure	0.01 mmHg at 20.00 °C	[11]

## **Synthesis and Experimental Protocols**

Several synthetic routes for **dihydrojasmone** have been developed. These methods often involve the intramolecular aldol condensation of a 1,4-diketone precursor.

## Synthesis via Intramolecular Aldol Condensation of 2,5-Undecanedione

One common method involves the preparation of 2,5-undecanedione followed by its cyclization.[2]

#### Experimental Protocol:

- Preparation of 2,5-Undecanedione: Heptanal is reacted with 3-buten-2-one in the presence of a thiazolium salt catalyst.
- Intramolecular Aldol Condensation: The resulting 2,5-undecanedione is mixed with a strong acid to induce an intramolecular aldol condensation, yielding **dihydrojasmone**.[2]



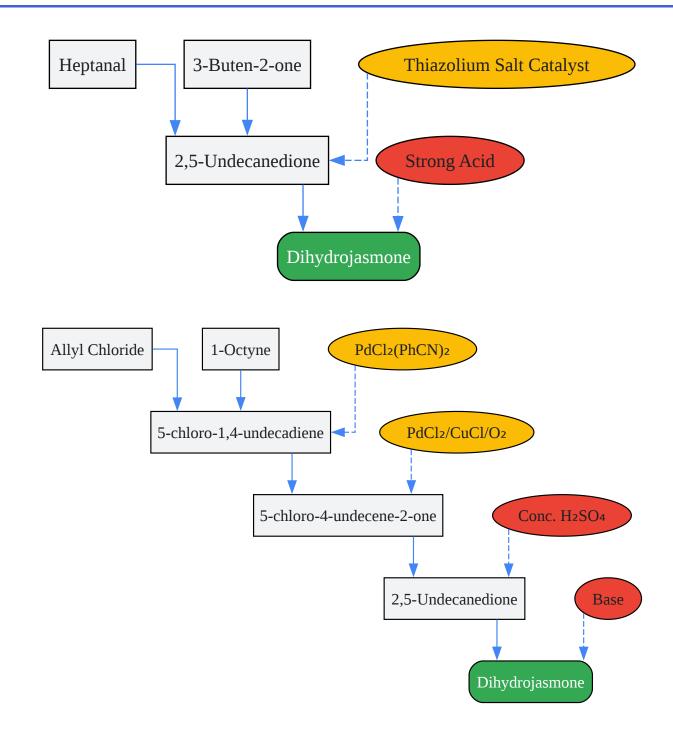




A variation of this method utilizes a base for the cyclization:

- Cyclization of 2,5-Undecanedione: A mixture of 2,5-undecanedione (2.72 mmol), 2% aqueous NaOH (13 ml), and ethanol (4 ml) is refluxed for 6 hours with stirring.[12]
- Work-up and Purification: After the reaction, a standard work-up procedure is followed, and the product is purified by distillation to yield 2-amyl-3-methyl-2-cyclopentenone (dihydrojasmone).[12]





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